molecular formula C10H10BrFO2S B14761088 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane

2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane

Cat. No.: B14761088
M. Wt: 293.15 g/mol
InChI Key: HDQJHTCBSGZQIN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated and fluorinated phenyl group with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromine, fluorine, and methylthio groups. One common method involves the reaction of 5-bromo-2-fluoro-3-(methylthio)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Substituted aromatic compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.

    2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring.

Uniqueness

The uniqueness of 2-(5-Bromo-2-fluoro-3-(methylthio)phenyl)-1,3-dioxolane lies in its specific combination of substituents and the dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10BrFO2S

Molecular Weight

293.15 g/mol

IUPAC Name

2-(5-bromo-2-fluoro-3-methylsulfanylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrFO2S/c1-15-8-5-6(11)4-7(9(8)12)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3

InChI Key

HDQJHTCBSGZQIN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C2OCCO2)Br

Origin of Product

United States

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